tert-butyl 3-amino-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
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Overview
Description
tert-butyl 3-amino-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate: is a heterocyclic compound that features a pyrrolo[3,4-c]pyrazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the amino substituent on the pyrazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl ester and amino groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-amino-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications.
Scientific Research Applications
tert-butyl 3-amino-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the amino group allows for hydrogen bonding and other interactions with biological molecules, while the tert-butyl group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
- tert-butyl 3-amino-2-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Uniqueness
tert-butyl 3-amino-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate is unique due to its specific substitution pattern and the presence of both the tert-butyl ester and amino groups. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different biological activities or material properties, making it a valuable compound for further research and development.
Properties
CAS No. |
1244772-00-6 |
---|---|
Molecular Formula |
C11H18N4O2 |
Molecular Weight |
238.3 |
Purity |
95 |
Origin of Product |
United States |
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